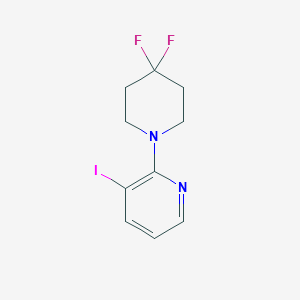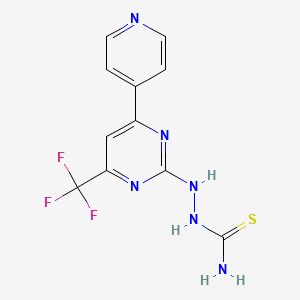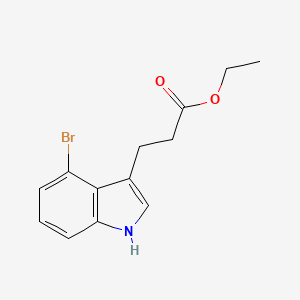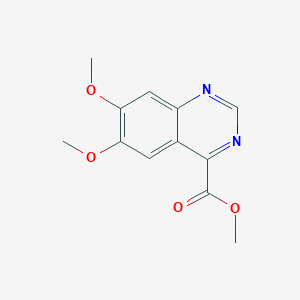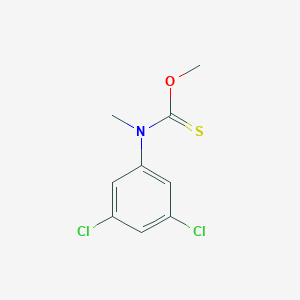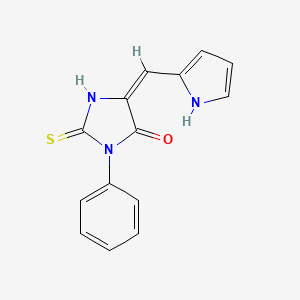
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a phenyl ring, a pyrrole moiety, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of a pyrrole derivative with an imidazolone precursor under specific conditions. The reaction may require the presence of a base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound may be reduced under specific conditions to modify the imidazolone ring or other functional groups.
Substitution: The phenyl ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions on the phenyl ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could be key to its medicinal properties.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylimidazolone: Lacks the pyrrole moiety.
3-phenyl-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the mercapto group.
2-mercapto-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the phenyl ring.
Uniqueness
The combination of the mercapto group, phenyl ring, pyrrole moiety, and imidazolone core in (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one makes it unique
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(5E)-3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)/b12-9+ |
InChI Key |
GTJWZBCRFJELJZ-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)





